molecular formula C10H13ClN2O B1331891 N-(4-amino-2-chlorophenyl)-2-methylpropanamide CAS No. 741271-91-0

N-(4-amino-2-chlorophenyl)-2-methylpropanamide

Cat. No.: B1331891
CAS No.: 741271-91-0
M. Wt: 212.67 g/mol
InChI Key: LOVISBVJDBTJEM-UHFFFAOYSA-N
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Description

N-(4-amino-2-chlorophenyl)-2-methylpropanamide is an organic compound that features an amide functional group attached to a substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chlorophenyl)-2-methylpropanamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with 2-methylpropanamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to avoid decomposition of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-chlorophenyl)-2-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major product is N-(4-nitro-2-chlorophenyl)-2-methylpropanamide.

    Reduction: The major product is N-(4-amino-2-chlorophenyl)-2-methylpropanamine.

    Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide would yield N-(4-methoxy-2-chlorophenyl)-2-methylpropanamide.

Scientific Research Applications

N-(4-amino-2-chlorophenyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-chlorophenyl)benzamide
  • N-(4-amino-2-chlorophenyl)methanesulfonamide
  • N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

Uniqueness

N-(4-amino-2-chlorophenyl)-2-methylpropanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the 2-methylpropanamide group. This unique structure gives it distinct chemical and biological properties compared to similar compounds. For example, the presence of the 2-methylpropanamide group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVISBVJDBTJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359361
Record name N-(4-amino-2-chlorophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741271-91-0
Record name N-(4-amino-2-chlorophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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